![molecular formula C12H19NaO13S B12326530 Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[321]octan-8-yl] sulfate is a complex organic compound It is characterized by its unique structure, which includes multiple hydroxyl groups and a sulfate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate typically involves multiple steps. The process begins with the preparation of the core structure, which is then functionalized with hydroxyl and sulfate groups. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The reaction conditions often require precise temperature control and pH adjustments to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others needing specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols. Substitution reactions can result in a wide range of products, depending on the substituent introduced.
科学的研究の応用
Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various pharmaceuticals and as an additive in some industrial processes.
作用機序
The mechanism of action of Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to various effects, such as the inhibition of certain enzymes or the modulation of signaling pathways. The sulfate group also plays a role in its activity, potentially enhancing its solubility and bioavailability.
類似化合物との比較
Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate can be compared to other flavonoids and similar compounds. Some similar compounds include:
Quercetin: Known for its antioxidant properties.
Kaempferol: Studied for its anti-inflammatory effects.
Luteolin: Investigated for its potential anticancer activities.
What sets this compound apart is its unique combination of hydroxyl and sulfate groups, which may confer distinct biological activities and applications.
特性
分子式 |
C12H19NaO13S |
|---|---|
分子量 |
426.33 g/mol |
IUPAC名 |
sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate |
InChI |
InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1 |
InChIキー |
PAWBYEBPRPNVDE-UHFFFAOYSA-M |
正規SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)

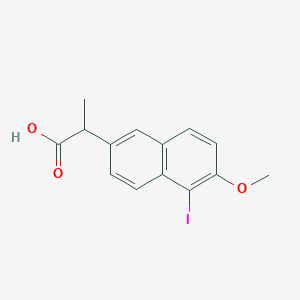
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
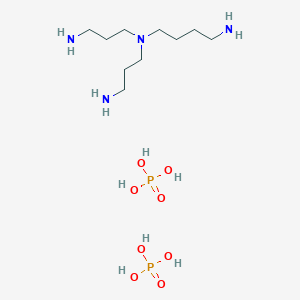
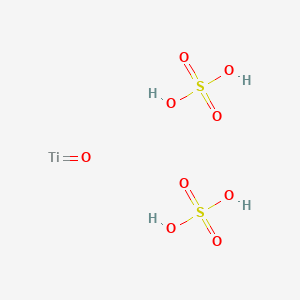
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
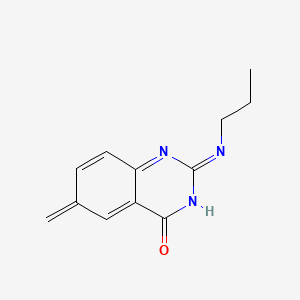
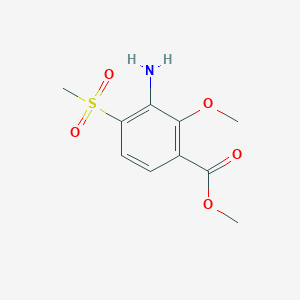
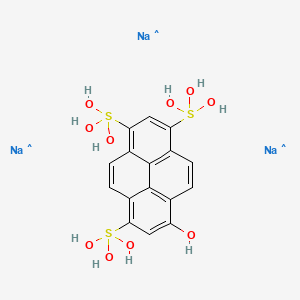
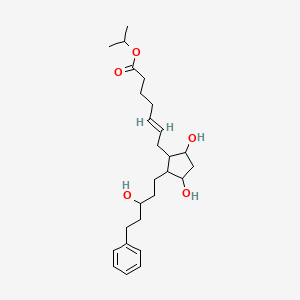
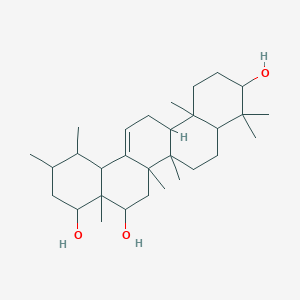
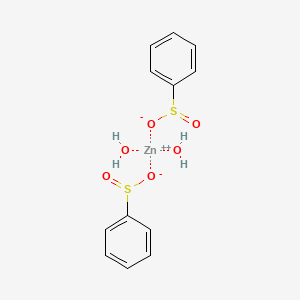
![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
